Cas no 846601-25-0 (3-(4,4,4-Trifluoro-1,3-dioxobutyl)-benzonitrile)

3-(4,4,4-Trifluoro-1,3-dioxobutyl)-benzonitrile is a fluorinated organic compound featuring a benzonitrile core substituted with a trifluoromethyl diketone moiety. This structure imparts unique reactivity, making it valuable as an intermediate in pharmaceutical and agrochemical synthesis. The presence of both electron-withdrawing trifluoromethyl and carbonyl groups enhances its utility in nucleophilic and electrophilic reactions, facilitating the construction of complex heterocycles. Its high purity and stability under standard conditions ensure consistent performance in synthetic applications. The compound’s trifluoromethyl group further contributes to improved metabolic stability and lipophilicity in derived molecules, making it particularly useful in medicinal chemistry for developing bioactive compounds.
3-(4,4,4-Trifluoro-1,3-dioxobutyl)-benzonitrile structure
846601-25-0 structure
Product Name:3-(4,4,4-Trifluoro-1,3-dioxobutyl)-benzonitrile
CAS No:846601-25-0
MF:C11H6F3NO2
MW:241.166053295135
CID:3166174
PubChem ID:63990923
Update Time:2025-05-20

3-(4,4,4-Trifluoro-1,3-dioxobutyl)-benzonitrile Chemical and Physical Properties

Names and Identifiers

    • 3-(4,4,4-Trifluoro-1,3-dioxobutyl)-benzonitrile
    • AKOS013307064
    • 3-(4,4,4-Trifluoro-3-oxobutanoyl)benzonitrile
    • 846601-25-0
    • CS-0433176
    • HKPJYOVSKNWMEY-UHFFFAOYSA-N
    • F78952
    • Inchi: 1S/C11H6F3NO2/c12-11(13,14)10(17)5-9(16)8-3-1-2-7(4-8)6-15/h1-4H,5H2
    • InChI Key: HKPJYOVSKNWMEY-UHFFFAOYSA-N
    • SMILES: FC(C(CC(C1C=CC=C(C#N)C=1)=O)=O)(F)F

Computed Properties

  • Exact Mass: 241.03506292Da
  • Monoisotopic Mass: 241.03506292Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 3
  • Complexity: 367
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.1
  • Topological Polar Surface Area: 57.9Ų

3-(4,4,4-Trifluoro-1,3-dioxobutyl)-benzonitrile Pricemore >>

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Additional information on 3-(4,4,4-Trifluoro-1,3-dioxobutyl)-benzonitrile

3-(4,4,4-Trifluoro-1,3-dioxobutyl)-benzonitrile: A Comprehensive Overview

3-(4,4,4-Trifluoro-1,3-dioxobutyl)-benzonitrile (CAS No. 846601-25-0) is a highly specialized organic compound with significant applications in various fields of chemistry and materials science. This compound is characterized by its unique structure, which combines a benzonitrile group with a trifluoro-substituted dioxobutyl moiety. The combination of these functional groups imparts distinctive chemical and physical properties to the molecule, making it a subject of interest in both academic and industrial research.

The benzonitrile group is known for its aromatic stability and ability to participate in various nucleophilic substitutions and additions. The trifluoro-substituted dioxobutyl group introduces fluorine atoms into the structure, which significantly enhances the compound's electronic properties. Fluorine substitution typically increases the molecule's lipophilicity and can influence its reactivity in chemical reactions. This makes 3-(4,4,4-Trifluoro-1,3-dioxobutyl)-benzonitrile a valuable building block in the synthesis of more complex molecules.

Recent studies have highlighted the potential of this compound in the development of advanced materials. For instance, researchers have explored its use as a precursor in the synthesis of fluorinated polymers with enhanced thermal stability and mechanical properties. These polymers find applications in high-performance coatings and electronic devices. Additionally, the compound has been investigated for its role in drug discovery processes, particularly in designing molecules with improved bioavailability and pharmacokinetic profiles.

The synthesis of 3-(4,4,4-Trifluoro-1,3-dioxobutyl)-benzonitrile involves a multi-step process that typically begins with the preparation of the trifluorodioxobutyl group. This is often achieved through fluorination reactions or by utilizing pre-synthesized intermediates. The benzonitrile group is then introduced via nucleophilic substitution or coupling reactions. The exact synthetic pathway depends on the desired purity and scale of production.

One of the most promising areas of research involving this compound is its application in organic electronics. The fluorinated dioxobutyl group contributes to the molecule's ability to act as an electron-deficient unit in conjugated systems. This property makes it an attractive candidate for use in organic photovoltaics (OPVs) and light-emitting diodes (OLEDs). Recent studies have demonstrated that incorporating this compound into polymer blends can significantly enhance their charge transport properties.

In terms of spectroscopic analysis, 3-(4,4,4-Trifluoro-1,3-dioxobutyl)-benzonitrile exhibits characteristic absorption bands in both UV-vis and IR spectra due to its conjugated system and nitrile group. These spectral features are invaluable for identifying the compound during quality control processes or when studying its interactions with other molecules.

The environmental impact of this compound has also been a topic of interest. Researchers have evaluated its biodegradability under various conditions and found that it exhibits moderate persistence in aquatic environments. This information is crucial for industries that handle or produce this compound to ensure compliance with environmental regulations.

In conclusion, 3-(4,4,4-Trifluoro-1,3-dioxobutyl)-benzonitrile (CAS No. 846601-25-0) is a versatile compound with diverse applications across multiple disciplines. Its unique structure and functional groups make it an essential component in modern material science and drug discovery efforts. As research continues to uncover new potential uses for this compound, it is likely to play an increasingly important role in advancing technological innovations.

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